N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of acetamides. It features a dichlorophenyl group and a pyrimidinyl sulfanyl moiety, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its interactions with biological targets.
N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is classified as an acetamide derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
The reaction mechanism may involve nucleophilic attack by the thiol on the electrophilic carbon of the acetamide under basic conditions, leading to the formation of the target compound.
The molecular structure of N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can be described using its molecular formula .
Property | Data |
---|---|
Molecular Formula | C12H13Cl2N5OS |
Molecular Weight | 275.33 g/mol |
IUPAC Name | N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide |
InChI Key | RONICPCAMAOOKO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=NC=CC=N2)C |
The structural data indicates the presence of multiple functional groups that may influence the compound's reactivity and biological activity.
N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can participate in various chemical reactions:
These reactions highlight the versatility of N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide in synthetic organic chemistry.
The mechanism of action for N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific biological targets. It is known to inhibit certain enzymes and proteins critical for cellular processes:
Understanding these mechanisms is crucial for exploring its therapeutic potential.
N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide exhibits specific physical properties that are relevant for its handling and application:
The chemical properties include:
N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant variations in biological activity and therapeutic potential.
CAS No.: 89139-42-4
CAS No.: 92292-84-7
CAS No.: 5755-27-1
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2